molecular formula C22H20N2O2 B14020931 Phthalic acid, diamide, N-N'-dimethyl-N-N'-bis(phenyl)- CAS No. 19065-89-5

Phthalic acid, diamide, N-N'-dimethyl-N-N'-bis(phenyl)-

Cat. No.: B14020931
CAS No.: 19065-89-5
M. Wt: 344.4 g/mol
InChI Key: YVPVDAGXJROBPD-UHFFFAOYSA-N
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Description

N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of two phenyl groups and two dimethyl groups attached to the nitrogen atoms of the amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with N,N-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed and purified. This method allows for large-scale production with high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-N’-phenylethylenediamine
  • N,N’-dimethylethylenediamine
  • N,N’-dimethyl-1,2-phenylenediamine

Uniqueness

N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide is unique due to its specific structural features, such as the presence of two phenyl groups and two dimethyl groups attached to the nitrogen atoms. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

19065-89-5

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

1-N,2-N-dimethyl-1-N,2-N-diphenylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C22H20N2O2/c1-23(17-11-5-3-6-12-17)21(25)19-15-9-10-16-20(19)22(26)24(2)18-13-7-4-8-14-18/h3-16H,1-2H3

InChI Key

YVPVDAGXJROBPD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2C(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

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